molecular formula C20H21NO5 B14946264 N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B14946264
M. Wt: 355.4 g/mol
InChI Key: XIZFAFSMNRNCKV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by two distinct aromatic systems: a 1,3-benzodioxole moiety linked via a methylene group to the acetamide nitrogen and a 2,2-dimethyl-2,3-dihydro-1-benzofuran group attached through an ether-oxygen bridge.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

InChI

InChI=1S/C20H21NO5/c1-20(2)9-14-4-3-5-16(19(14)26-20)23-11-18(22)21-10-13-6-7-15-17(8-13)25-12-24-15/h3-8H,9-12H2,1-2H3,(H,21,22)

InChI Key

XIZFAFSMNRNCKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound can be characterized by its molecular formula C18H23N1O4C_{18}H_{23}N_{1}O_{4} and a molecular weight of approximately 313.38 g/mol. Its structural features include a benzodioxole moiety and a benzofuran derivative, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H23N1O4C_{18}H_{23}N_{1}O_{4}
Molecular Weight313.38 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that derivatives of benzofuran can protect against oxidative stress-induced neuronal damage by scavenging free radicals and reducing lipid peroxidation . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.

Antioxidant Properties

Antioxidant activity is a significant aspect of the biological profile of this compound. The presence of the benzodioxole structure is associated with enhanced radical scavenging capabilities. In vitro assays have shown that related compounds can inhibit lipid peroxidation and protect cellular membranes from oxidative damage .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For instance, studies on similar compounds have indicated inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in pain and inflammation management .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Neuroprotection in Animal Models : A study involving mice treated with similar benzofuran derivatives showed significant protection against head injuries, highlighting their potential for treating traumatic brain injuries .
  • Antioxidant Efficacy : In vitro studies demonstrated that compounds with similar structures could effectively scavenge superoxide radicals and hydroxyl radicals, indicating their potential use as antioxidant agents in clinical settings .
  • Anti-inflammatory Activity : Research has indicated that certain derivatives can significantly reduce inflammation markers in animal models, suggesting a promising avenue for developing anti-inflammatory medications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aromatic systems, substituents, or linker groups. Below is a detailed comparison:

N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

  • Key Differences :
    • Replaces the 2,3-dihydrobenzofuran with a furochromen system (a fused furan-chromene structure).
    • Contains additional methyl and oxo substituents on the furochromen ring.
  • The oxo group may influence hydrogen-bonding interactions, altering solubility or metabolic stability compared to the original compound .

N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

  • Key Differences :
    • Substitutes the 2,3-dihydrobenzofuran with a chromen-2-one (coumarin) system.
    • Lacks the methylene bridge between the benzodioxole and acetamide groups.
  • Implications: The chromen-2-one core is associated with fluorescence properties and anticoagulant activity in other derivatives.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

  • Key Differences :
    • Replaces the benzofuran system with a benzimidazole ring.
    • Incorporates a benzyl group substituted with a benzimidazole-methyl moiety.
  • Implications: Benzimidazole is a known pharmacophore in antiparasitic and anticancer agents, suggesting divergent biological targets. The benzyl-benzimidazole group may enhance lipophilicity and membrane permeability compared to the original compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide C21H21NO6 383.40 Benzodioxolmethyl, dimethyl dihydrobenzofuran Potential CNS or enzyme modulation
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide C24H21NO7 435.43 Furochromen, trimethyl, oxo groups Enhanced π-conjugation, possible fluorescence
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C19H15NO6 353.33 Chromen-2-one, methyl, oxo groups Anticoagulant/fluorescent applications
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide C24H21N3O3 399.45 Benzimidazole, benzodioxol Antiparasitic/anticancer potential

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